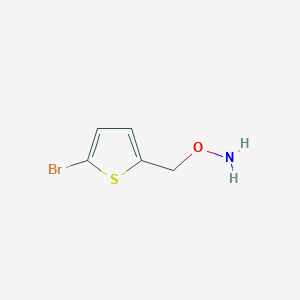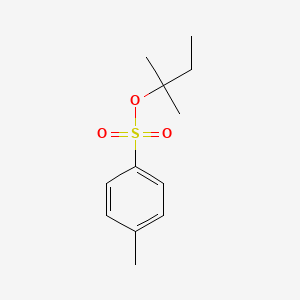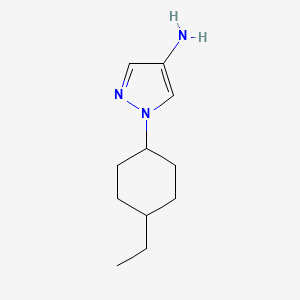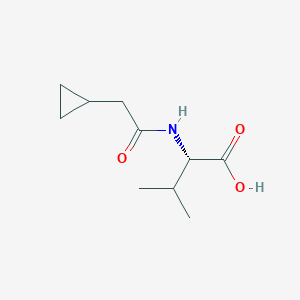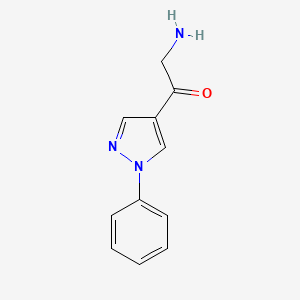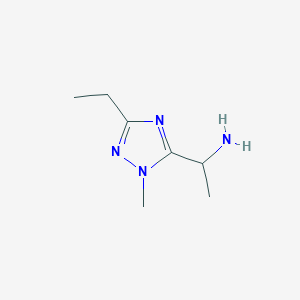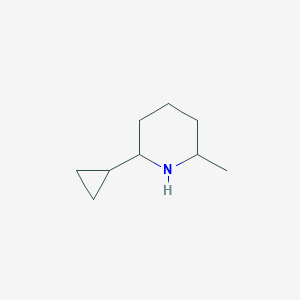
1-Hexyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and material sciences. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hexyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid typically involves the use of “click” chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored due to its high yield, regioselectivity, and mild reaction conditions. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper catalyst, often copper (I) iodide, and a reducing agent such as sodium ascorbate .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The use of heterogeneous catalysts, such as copper-on-charcoal, can further enhance the efficiency and yield of the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 1-Hexyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction of the triazole ring can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The carboxylic acid group can be substituted with other functional groups through esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products:
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Ester or amide derivatives of the triazole compound.
Aplicaciones Científicas De Investigación
1-Hexyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Industry: Utilized in the development of new materials, such as corrosion inhibitors and photostabilizers.
Mecanismo De Acción
The mechanism of action of 1-Hexyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This interaction is facilitated by the triazole ring, which forms hydrogen bonds and hydrophobic interactions with the enzyme’s active site residues .
Comparación Con Compuestos Similares
- 1H-1,2,3-Triazole-5-carboxylic acid
- 1H-1,2,4-Triazole-1-carboxylic acid
- Methyl-1H-1,2,4-triazole-3-carboxylate
Uniqueness: 1-Hexyl-5-propyl-1h-1,2,3-triazole-4-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical properties and biological activities. The presence of hexyl and propyl groups enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Propiedades
Fórmula molecular |
C12H21N3O2 |
|---|---|
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
1-hexyl-5-propyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C12H21N3O2/c1-3-5-6-7-9-15-10(8-4-2)11(12(16)17)13-14-15/h3-9H2,1-2H3,(H,16,17) |
Clave InChI |
YRMLQZIORVFKMP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN1C(=C(N=N1)C(=O)O)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


